(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a heterocyclic compound featuring:
- A benzo[d]thiazole core substituted at the N3 position with a 2-ethoxyethyl group.
- A thiophene-2-carboxamide moiety with a 5-bromo substituent.
Properties
IUPAC Name |
5-bromo-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S2/c1-2-21-10-9-19-11-5-3-4-6-12(11)23-16(19)18-15(20)13-7-8-14(17)22-13/h3-8H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUYETCCLQWUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including the presence of bromine, an ethoxyethyl group, and a thiophene moiety, contribute to its diverse biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈BrN₃O₂S, with a molecular weight of approximately 408.17 g/mol. The compound's structure includes:
- Benzothiazole ring : Known for its biological activity.
- Thiophene ring : Contributes to the compound's aromaticity and potential interactions with biological targets.
- Bromine substituents : Enhance the compound's reactivity and biological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and potential antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiophene carboxamides have shown significant activity against various cancer cell lines, such as Hep3B (hepatocellular carcinoma). In one study, compounds similar to this compound demonstrated IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells, indicating potent antiproliferative effects .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 2b | 5.46 | Hep3B |
| 2e | 12.58 | Hep3B |
The mechanism of action appears to involve disruption of microtubule dynamics, akin to the well-known anticancer drug Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Studies on related thiophene derivatives indicate significant antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Thiophene Carboxamide Derivatives : A series of thiophene carboxamide derivatives were synthesized and tested for their biological activity. The most active compounds exhibited IC50 values lower than 11.6 µg/mL against Hep3B cells, demonstrating their potential as effective anticancer agents .
- Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of thiophene derivatives against multiple bacterial strains using agar diffusion methods. The results indicated that certain derivatives had lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like ampicillin .
Scientific Research Applications
(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound belonging to the benzothiazole derivatives class. It features a unique structure with bromine atoms, an ethoxyethyl group, and a thiophene moiety, giving it unique chemical properties and potential applications in various scientific fields.
General Information
- IUPAC Name : (Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide.
- Molecular Formula : The molecular formula of (Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is C16H15BrN2O2S .
- Molecular Weight : The compound's molecular weight is approximately 408.17 g/mol. Another source states the molecular weight is 411.3 g/mol .
- CAS Number: 610764-96-0
Synthesis
(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can be synthesized using readily available starting materials through various chemical pathways. The typical synthesis involves multiple steps, and the reaction conditions for each step can vary, requiring careful optimization to achieve high yields and purity of the final product. Common techniques include refluxing in organic solvents, using catalysts, and monitoring reactions via thin-layer chromatography.
Properties
The compound is typically obtained as a crystalline solid with distinct color characteristics that may vary based on purity and crystallization conditions. Key chemical properties include:
- It can undergo several types of chemical reactions, typically carried out under controlled conditions to ensure selectivity and minimize side products.
- Characterization techniques such as infrared spectroscopy and mass spectrometry provide valuable data regarding functional groups and molecular weight.
Applications
(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has several significant applications:
- Medicinal Chemistry: Due to its benzothiazole derivative structure, it is important in drug discovery and development with diverse biological activities.
- Anticancer and Antimicrobial Research: It involves interaction with specific biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Molecular Properties
The table below highlights key differences between the target compound and its analogs:
*Calculated based on structural derivation from .
Key Observations:
- Bromo vs. Nitro Groups : The bromo substituent in the target compound likely enhances hydrophobicity and halogen bonding compared to the nitro group in , which contributes to stronger electron-withdrawing effects .
- Ethoxyethyl vs. Methyl/Nitro Substituents : The 2-ethoxyethyl group in the target compound may improve solubility and conformational flexibility relative to the methyl and nitro groups in .
- Z vs.
Q & A
Q. What are the optimal synthetic routes for (Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?
The synthesis typically involves condensation reactions between thiophene-2-carboxamide derivatives and substituted benzothiazoles. For example:
- Step 1 : Bromination of thiophene-2-carboxamide at the 5-position using reagents like N-bromosuccinimide (NBS) in DMF .
- Step 2 : Reaction of 5-bromo-thiophene-2-carboxamide with 3-(2-ethoxyethyl)benzothiazol-2(3H)-ylidene under reflux in ethanol or DCM, catalyzed by triethylamine. The Z-configuration is stabilized by steric and electronic factors during imine formation .
- Key Parameters : Yield optimization (70–85%) requires controlled temperature (60–80°C) and anhydrous conditions. Purity is confirmed via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane, 1:1) .
Q. How is the compound characterized to confirm its structure and purity?
- Spectroscopy :
- 1H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons on benzothiazole), δ 6.5–7.0 ppm (thiophene protons), and δ 3.4–4.0 ppm (ethoxyethyl group) .
- IR : Bands at 1650–1680 cm⁻¹ (C=O stretch), 1550–1580 cm⁻¹ (C=N stretch), and 750–780 cm⁻¹ (C-Br vibration) .
- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 450–455, with fragmentation patterns confirming the bromo and ethoxyethyl substituents .
- Thermal Analysis : Differential scanning calorimetry (DSC) shows decomposition above 130°C, indicating thermal stability for room-temperature storage .
Q. What solvents and catalysts are effective for its synthesis?
- Solvents : Ethanol (for reflux), dichloromethane (for low-temperature reactions), and DMF (for bromination) .
- Catalysts : Triethylamine (for imine formation) and acetic acid (for acid-catalyzed cyclization) .
- Hazard Mitigation : Use fume hoods for volatile solvents (e.g., DCM) and avoid exposure to explosive intermediates like diazo compounds .
Advanced Research Questions
Q. How does the Z-configuration influence its biological activity?
The Z-geometry stabilizes the planar benzothiazole-thiophene system, enhancing π-π stacking with biological targets (e.g., kinases or DNA). Comparative studies with E-isomers show:
- Binding Affinity : Z-isomers exhibit 2–3× higher inhibition of tyrosine kinases (IC₅₀ = 0.8–1.2 µM) due to better alignment with ATP-binding pockets .
- SAR Insights : Substituents like the ethoxyethyl group improve solubility without compromising activity. Bromine at C5 enhances electrophilic reactivity for covalent target binding .
Q. What strategies resolve contradictions in reported biological data?
Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 1–10 µM) arise from assay conditions. Mitigation strategies include:
Q. How is computational modeling used to predict its reactivity?
- Docking Studies : Molecular docking (AutoDock Vina) predicts strong binding to EGFR (ΔG = -9.2 kcal/mol) via hydrogen bonds with Thr766 and hydrophobic interactions with Leu694 .
- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) suggest moderate electrophilicity, aligning with observed reactivity in nucleophilic substitution reactions .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Critical Issues :
Methodological Tables
Q. Table 1: Comparative Yields Under Different Solvent Systems
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 80 | Et₃N | 82 | 98.5 |
| DCM | 40 | AcOH | 75 | 97.8 |
| DMF | 100 | None | 68 | 95.2 |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
